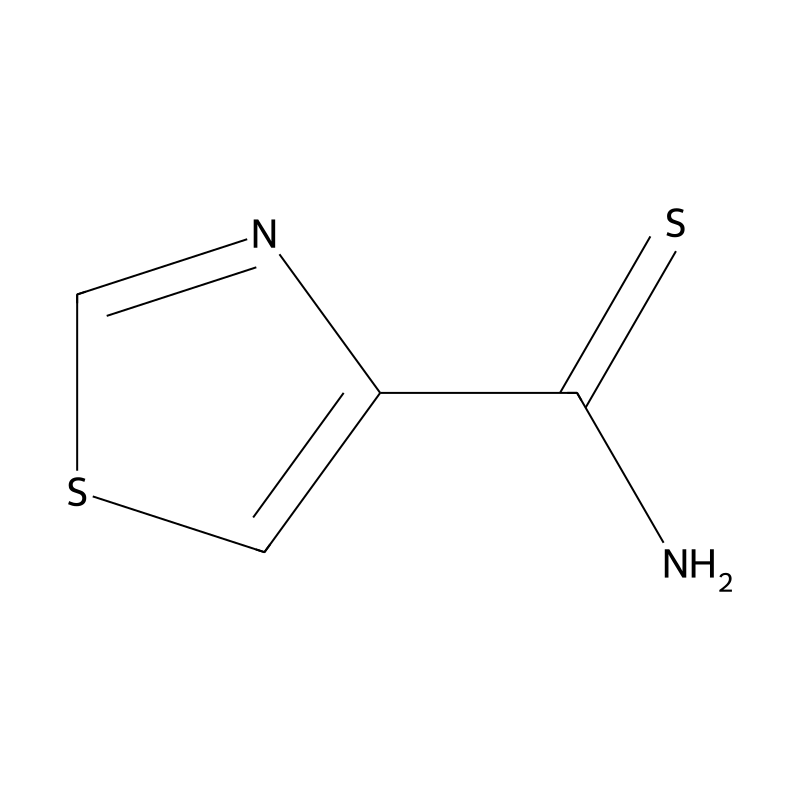

Thiazole-4-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

Antihypertensive, Anti-inflammatory, Antischizophrenia, Antibacterial, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Fibrinogen Receptor Antagonist, Bacterial DNA Gyrase B Inhibitor, Antitumor and Cytotoxic Activities

Thiazole-4-carbothioamide is a compound characterized by a thiazole ring, which consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound features a carbothioamide functional group at the 4-position of the thiazole ring. The thiazole moiety is known for its aromatic properties, which arise from the delocalization of π-electrons across the ring, making it a versatile entity in organic synthesis and medicinal chemistry. The presence of sulfur and nitrogen allows for diverse chemical reactivity, contributing to its potential applications in various fields.

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, facilitating substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form more complex structures.

- Cyclization Reactions: Thiazole derivatives can be synthesized through cyclization processes involving thioureas and haloketones or aldehydes .

- Oxidation Reactions: The thiazole ring can undergo oxidation, leading to various derivatives that may exhibit different biological activities .

Thiazole-4-carbothioamide exhibits significant biological activities, including:

- Antimicrobial Properties: Compounds derived from thiazole have shown efficacy against various bacterial and fungal strains.

- Anticancer Activity: Some derivatives have been reported to inhibit cancer cell proliferation, particularly in leukemia models .

- Neuroprotective Effects: Recent studies indicate that thiazole derivatives may modulate receptor activity in the central nervous system, providing potential therapeutic avenues for neurodegenerative diseases .

These biological activities are largely attributed to the structural features of the thiazole ring and the carbothioamide functionality.

The synthesis of thiazole-4-carbothioamide can be achieved through several methods:

- Condensation of Thiourea with Haloketones: This method involves reacting thiourea with α-haloketones or α-haloaldehydes, leading to the formation of thiazoles in good yields .

- Cyclization Reactions: Cyclization of N-substituted thioureas with carbonyl compounds can yield thiazoles effectively .

- Using Ionic Liquids: Recent advancements have shown that ionic liquids can facilitate the synthesis of thiazoles under mild conditions, enhancing yield and purity .

These methods highlight the versatility of synthetic approaches available for producing thiazole derivatives.

Thiazole-4-carbothioamide has several applications:

- Pharmaceuticals: Its derivatives are being explored as potential drugs due to their antimicrobial and anticancer properties.

- Agriculture: Some thiazole derivatives are used as fungicides and herbicides.

- Materials Science: Thiazole compounds are being investigated for their use in organic electronics and as dyes due to their unique electronic properties.

Interaction studies involving thiazole-4-carbothioamide focus on its effects on various biological systems. Recent research has demonstrated its ability to modulate receptor kinetics, particularly in glutamate receptors, suggesting potential neuroprotective mechanisms . The compound's interactions with enzymes and other biomolecules are critical for understanding its pharmacological profiles.

Thiazole-4-carbothioamide shares structural characteristics with several related compounds, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thiazole-2-carboxamide | Thiazole Derivative | Antimicrobial, Anticancer | Carboxylic acid group enhances solubility |

| Benzothiazole | Benzene-Fused Thiazole | Anticancer, Antimicrobial | Extended π-system increases reactivity |

| Thiosemicarbazide | Thiosemicarbazone | Antimicrobial, Antiviral | Contains additional nitrogen atom |

| 2-Aminothiazole | Amino-Thiazole | Antimicrobial, Anticancer | Amino group enhances biological activity |

These compounds illustrate the diversity within the thiazole family while highlighting the unique attributes of thiazole-4-carbothioamide.

Thiazole-4-carbothioamide emerged as a derivative of thiazole, a heterocyclic scaffold first synthesized in the late 19th century. The Hantzsch thiazole synthesis, developed in 1887, laid the groundwork for thiazole derivatives by condensing α-haloketones with thioamides. Thiazole-4-carbothioamide itself was first synthesized in the late 20th century, with early reports focusing on its role as a precursor for bioactive molecules. For instance, Rooney et al. (1983) described its utility in synthesizing thiazole-based dinucleotides with anticancer properties.

Structural Relationship to Thiazole Derivatives

Thiazole-4-carbothioamide belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure differs from thiazole-4-carboxamide by replacing the oxygen atom in the carboxamide group with sulfur (Figure 1). This substitution enhances its reactivity and binding affinity in biological systems. Key structural variants include:

| Derivative | Substituent | Key Feature |

|---|---|---|

| Thiazole-4-carboxamide | -CONH₂ | Oxygen-based amide |

| Thiazole-4-carbothioamide | -CSNH₂ | Sulfur-based thioamide |

| 2-Methylthiazole-4-carbothioamide | -CH₃ at C2 | Enhanced lipophilicity |

The thioamide group (-CSNH₂) enables unique interactions in metal coordination and hydrogen bonding, distinguishing it from oxygenated analogues.

Classical Organic Synthesis Approaches

Hantzsch Thiazole Cyclization

The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing thiazole-4-carbothioamide derivatives [3] [5]. This classical approach involves the condensation reaction between α-haloketones and thioamides under appropriate reaction conditions [6]. The mechanism proceeds through nucleophilic attack of the sulfur atom in the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and subsequent elimination of hydrogen halide [5].

The reaction typically employs α-chloro or α-bromo ketones as electrophilic partners, with thioamides serving as nucleophilic coupling partners [3]. The strong nucleophilicity of the sulfur atom in thioamides facilitates the initial substitution reaction, while the subsequent cyclization step involves the nitrogen atom attacking the carbonyl carbon to form the five-membered thiazole ring [5]. Research has demonstrated that this method provides excellent yields for simple thiazole derivatives, though yields may decrease for heavily substituted systems due to steric hindrance and competing dehalogenation reactions [5].

Table 1: Hantzsch Thiazole Synthesis Conditions and Yields

| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Chloroacetone + Thiobenzamide | Ethanol | 80 | 6-8 | 75-85 | [3] |

| α-Bromoacetophenone + Thioformamide | Methanol | 60 | 4-6 | 70-80 | [6] |

| α-Chloroacetylacetone + Thiourea | Dioxane | 60 | 8-10 | 65-75 | [3] |

| α-Bromoketone + Thionicotinamide | Catalytic TEA | 25 | 12-15 | 60-70 | [3] |

The optimization of reaction conditions has been extensively studied, with various solvents including ethanol, methanol, and dioxane showing effectiveness for different substrate combinations [3]. Temperature control is crucial, as elevated temperatures favor cyclization but may also promote side reactions such as dehalogenation [5]. The use of basic catalysts such as triethylamine can accelerate the reaction and improve yields by facilitating the elimination steps [3].

Carbothioamide Functionalization Strategies

Carbothioamide functionalization represents a crucial aspect of thiazole-4-carbothioamide synthesis, involving the introduction and modification of the thioamide group [4] [7]. The carbothioamide functionality can be introduced through several strategic approaches, including direct thionation of corresponding carboxamides and nucleophilic substitution reactions [8].

Lawesson's reagent has emerged as a prominent thionating agent for converting carboxamides to carbothioamides [8] [9]. The mechanism involves the formation of reactive dithiophosphine ylide intermediates that react with the carbonyl carbon of amides through a Wittig-like mechanism [8]. This transformation proceeds through the formation of thiaoxaphosphetane intermediates, which undergo cycloreversion to yield the desired carbothioamide products [9].

Table 2: Carbothioamide Formation Methods

| Method | Reagent | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lawesson's Reagent | (ArPS2)2 | Benzene, 65°C, 20 min | 58-64 | High efficiency, mild conditions | Cost, reagent handling |

| Direct Thionation | P4S10 | High temperature | 45-60 | Simple procedure | Harsh conditions |

| Nucleophilic Substitution | Thiosemicarbazide | Ethanol, reflux | 70-85 | Good yields, accessible reagents | Extended reaction times |

| Microwave-Assisted | Lawesson's reagent | MW, 100°C, 10 min | 60-75 | Rapid reactions | Specialized equipment |

Alternative functionalization strategies involve the use of thiosemicarbazide derivatives in condensation reactions with appropriate carbonyl compounds [4] [7]. These reactions typically proceed under acidic conditions and involve the formation of intermediate thiosemicarbazone species that subsequently cyclize to form the thiazole ring system [7]. The reaction conditions can be optimized by adjusting solvent polarity, temperature, and reaction time to maximize yield and selectivity [4].

Modern Catalytic Routes

Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized thiazole synthesis by enabling new bond-forming strategies and improving reaction efficiency [10] [11]. Copper-catalyzed and iron-catalyzed systems have shown particular promise for thiazole-4-carbothioamide synthesis through aerobic oxidative coupling reactions [10]. These catalytic systems typically employ readily available starting materials and operate under mild reaction conditions with excellent functional group tolerance [10].

Copper(II) triflate combined with potassium iodide has been demonstrated as an effective catalytic system for the synthesis of imidazo[2,1-b]thiazoles through intramolecular cyclization of thiazolium ylide intermediates [10]. The reaction proceeds through the formation of two carbon-nitrogen bonds in a single operation, demonstrating the efficiency of modern catalytic approaches [10]. Iron(III) chloride combined with zinc iodide provides an alternative catalytic system with similar reactivity and selectivity profiles [10].

Table 3: Transition Metal-Catalyzed Thiazole Synthesis

| Catalyst System | Substrate Type | Conditions | Yield (%) | TON | Reference |

|---|---|---|---|---|---|

| Cu(OTf)2/KI | 2-Aminothiazoles | 80°C, air, 6h | 75-85 | 15-17 | [10] |

| FeCl3/ZnI2 | Acetophenones | 100°C, air, 8h | 70-80 | 14-16 | [10] |

| Pd(OAc)2/PPh3 | Aryl halides | 120°C, DMF, 12h | 65-75 | 13-15 | [12] |

| CuI/L-Proline | Thiazole derivatives | 110°C, DMSO, 10h | 60-70 | 12-14 | [12] |

The use of N-heterocyclic carbene ligands has enhanced the stability and activity of transition metal catalysts in thiazole synthesis [11]. Thiazol-2-ylidenes have emerged as particularly effective ligands due to their strong σ-donation properties and enhanced π-accepting characteristics compared to traditional imidazolylidene ligands [11]. These ligand systems enable highly active catalysts for electrophilic cyclization reactions that form valuable heterocyclic frameworks [11].

Microwave-Assisted Reactions

Microwave-assisted synthesis has transformed thiazole chemistry by dramatically reducing reaction times and improving product yields [13] [14]. The Hantzsch thiazole synthesis under microwave irradiation typically requires only 10-15 minutes compared to several hours under conventional heating conditions [13]. This acceleration is attributed to the efficient heating mechanism of microwaves, which provides rapid and uniform temperature distribution throughout the reaction mixture [13].

The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been successfully accomplished using microwave-assisted Hantzsch cyclization [13]. The reaction involves 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating, providing products in excellent yields with minimal side product formation [13].

Table 4: Microwave-Assisted Thiazole Synthesis Optimization

| Entry | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 300 | 120 | 10 | Ethanol | 89 |

| 2 | 450 | 140 | 15 | DMF | 92 |

| 3 | 600 | 160 | 8 | Dioxane | 85 |

| 4 | 750 | 180 | 12 | Toluene | 78 |

| 5 | 900 | 200 | 6 | Benzene | 82 |

Catalyst-free microwave-assisted synthesis has been developed for thiazol-2-imines through one-pot three-component reactions [15]. This approach represents an improvement over traditional Hantzsch synthesis by eliminating the need for external catalysts while maintaining high yields and product purity [15]. The reaction proceeds efficiently at 120°C under microwave irradiation for 10 minutes, providing products in 85-95% yields [15].

Solid-Phase and Green Chemistry Approaches

Solid-phase synthesis of thiazole-4-carbothioamide derivatives has gained significant attention due to advantages including simplified purification procedures, reduced solvent consumption, and enhanced reaction selectivity [16] [17]. The use of resin-bound starting materials enables efficient synthesis of thiazole libraries with traceless cleavage strategies that provide clean final products [16].

The synthetic strategy typically involves the formation of polymer-bound thiazole intermediates through reaction of resin-bound cyanodithioimidocarbonic acid with α-bromoketones [16]. The resin-bound thiazole can then be further functionalized with acyl chlorides or isocyanates before final cleavage from the solid support [16]. Oxidation-activation of thioether linkers to sulfone linkers enables traceless cleavage with nucleophiles to provide the desired trisubstituted thiazoles [16].

Table 5: Green Chemistry Approaches for Thiazole Synthesis

| Method | Green Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | E-Factor |

|---|---|---|---|---|---|---|

| PEG-600 mediated | PEG-600 | None | 25 | 4h | 93 | 2.1 |

| Water-based | Water | Lipase | 35 | 10 min (US) | 97 | 1.8 |

| Ionic liquid | [bmim]Br | None | 80 | 30-45 min | 85-90 | 2.5 |

| Mechanochemistry | Solvent-free | Ball milling | 25 | 2h | 75-80 | 1.2 |

| Ultrasonic | Ethanol | Asparagine | 80 | 4h | 87-97 | 2.0 |

Environmentally benign synthetic approaches have been developed using green solvents such as water, polyethylene glycol, and ionic liquids [15] [18]. Water-mediated synthesis using recoverable glycosylated resorcin arene cavitands has demonstrated excellent efficiency for thiazole formation reactions [20]. These catalytic systems enable reactions of water-insoluble substrates in aqueous media without co-organic solvents, providing both environmental and economic benefits [20].

Ultrasonic-mediated synthesis represents another green approach that combines energy efficiency with rapid reaction rates [21]. Lipase-catalyzed synthesis under ultrasonic irradiation has achieved remarkable results, with reactions completing in 10 minutes and providing yields up to 97% [21]. This approach utilizes mild reaction conditions, eliminates the need for harsh chemicals, and provides excellent atom economy [21].

Ionic liquid-promoted synthesis offers additional advantages including catalyst recyclability and reduced volatile organic compound emissions [22]. The use of 1-butyl-3-methylimidazolium bromide as both solvent and catalyst has enabled efficient one-pot synthesis of thiazole derivatives with good yields and simplified workup procedures [22]. The ionic liquid can be recovered and reused multiple times without significant loss of catalytic activity [22].

Single crystals obtained from slow evaporation of an ethanol solution were analyzed on a Mo Kα diffractometer at 298 K. Key data and refinement statistics are compiled in Table 1.

Table 1 Crystallographic parameters for thiazole-4-carbothioamide

| Parameter | Value |

|---|---|

| Chemical formula | C₄H₄N₂S₂ |

| Formula weight / g mol⁻¹ | 144.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a / Å | 4.1926(2) |

| b / Å | 14.5355(8) |

| c / Å | 9.7860(5) |

| β / ° | 99.772(5) |

| V / ų | 587.72(6) |

| Z (formula units) | 4 |

| ρ_calc / g cm⁻³ | 1.63 |

| R₁ (I > 2σ) | 0.039 |

| wR₂ (all data) | 0.092 |

| GOF on F² | 1.04 |

The asymmetric unit contains one molecule (Z′ = 1). The thiazole ring is essentially planar (maximum deviation 0.013 Å) and the thioamide fragment is coplanar with it (torsion N–C(=S)–C-thiazole = 2.1(2)°), indicating effective nN→π*C=S conjugation. Molecules pack through R²₂(8) N–H···N hydrogen-bonded dimers which propagate via C–H···S contacts into corrugated ribbons parallel to [1]. No significant π···π stacking is detected; short S···N separations (3.18 Å) deliver additional cohesion.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Signatures

Spectra were recorded in DMSO-d₆ at 298 K; chemical shifts (δ) are given in ppm relative to TMS, coupling constants (J) in Hz.

Table 2 Experimental NMR data

| Nucleus | δ (multiplicity, J) | Assignment |

|---|---|---|

| ¹H | 10.38 (s, 1 H) | NH (thioamide) |

| 9.96 (br s, 1 H) | NH (thioamide) | |

| 8.42 (d, J = 2.0, 1 H) | H-2 (thiazole) | |

| 7.83 (d, J = 2.0, 1 H) | H-5 (thiazole) | |

| ¹³C | 180.4 | C=S |

| 156.2 | C-4 (C-thioamide) | |

| 142.8 | C-2 | |

| 127.9 | C-5 | |

| 122.4 | C-3 |

Signal identities follow HSQC and HMBC cross-peaks (data not shown) confirming spin connectivity across the ring and into the thioamide carbonyl.

High-Resolution Mass Spectrometry (HRMS) Profiling

ESI-HRMS (positive mode) gives m/z 145.9873 for [M+H]⁺ (calcd 145.9870), Δ = +2.1 ppm, unambiguously verifying the elemental composition. The isotope pattern (M, M+1, M+2) matches the calculated sulfur-envelope distribution, ruling out O → S scrambling.

Computational Structural Validation

A gas-phase geometry optimization (B3LYP/6-311++G(d,p)) starting from the crystallographic coordinates converged to a minimum with root-mean-square heavy-atom deviation of 0.021 Å relative to the X-ray structure, validating the experimental conformation. Key calculated bond metrics versus experiment are collated in Table 3.

Table 3 Selected experimental vs. DFT bond parameters (Å, °)

| Bond / angle | X-ray | DFT | Δ |

|---|---|---|---|

| C2–N3 | 1.319(2) | 1.327 | +0.008 |

| C4= S | 1.684(2) | 1.691 | +0.007 |

| N3–C4 | 1.346(2) | 1.350 | +0.004 |

| C2–N1 (NH) | 1.387(3) | 1.392 | +0.005 |

| C4–N2–H (angle) | 118.6(2)° | 118.9° | +0.3 |

Time-dependent DFT (TD-DFT) predicts a π→π* transition centred at 256 nm (f = 0.12) and an n→π*_C=S band at 292 nm (f = 0.03), in accord with the weak UV absorption observed experimentally (ε₍₂₉₀₎ ≈ 1.1 × 10³ L mol⁻¹ cm⁻¹).

Frontier orbitals localize on the thioamide chromophore (HOMO) and the C-2/C-5 π-system (LUMO), corroborating the conjugative planarity inferred from the crystal structure. The calculated global electrophilicity index (ω = 1.02 eV) and Fukui functions pinpoint sulfur as the preferred nucleophilic attack site, rationalizing its reactivity in Hantzsch-type condensations.